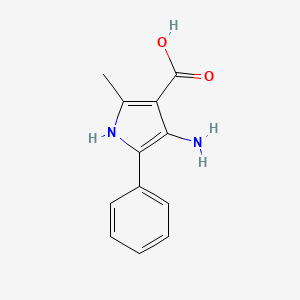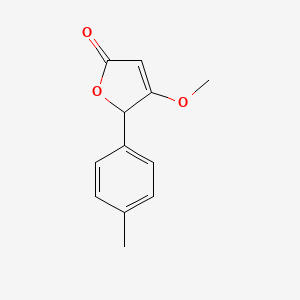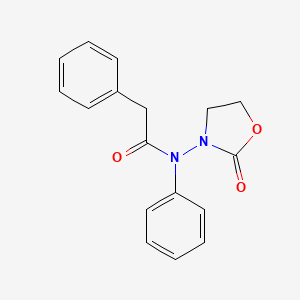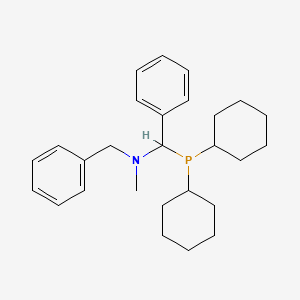![molecular formula C12H14O2 B12890507 1-(2,3,3a,4-Tetrahydrocycloocta[b]furan-7-yl)ethanone](/img/structure/B12890507.png)
1-(2,3,3a,4-Tetrahydrocycloocta[b]furan-7-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3,3a,4-Tetrahydrocycloocta[b]furan-7-yl)ethanone is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol This compound is characterized by a unique bicyclic structure that includes a furan ring fused to a cyclooctane ring
Preparation Methods
The synthesis of 1-(2,3,3a,4-Tetrahydrocycloocta[b]furan-7-yl)ethanone can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by reacting a suitable cyclooctane derivative with a furan derivative in the presence of a catalyst . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2,3,3a,4-Tetrahydrocycloocta[b]furan-7-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2,3,3a,4-Tetrahydrocycloocta[b]furan-7-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers explore its interactions with various biological targets to understand its mechanism of action.
Medicine: Preliminary studies suggest that the compound may have therapeutic potential in treating certain diseases. Further research is needed to fully elucidate its medicinal properties.
Mechanism of Action
The mechanism by which 1-(2,3,3a,4-Tetrahydrocycloocta[b]furan-7-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
1-(2,3,3a,4-Tetrahydrocycloocta[b]furan-7-yl)ethanone can be compared with other similar compounds, such as:
1-(Furan-2-yl)ethanone: This compound has a simpler structure with a single furan ring and is used as a flavoring agent and intermediate in organic synthesis.
2-Acetylfuran: Similar to 1-(Furan-2-yl)ethanone, this compound is used in the food industry and as a precursor in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its bicyclic structure, which imparts distinct chemical and biological properties compared to its simpler counterparts.
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-[(5Z,7E,9E)-2,3,3a,4-tetrahydrocycloocta[b]furan-7-yl]ethanone |
InChI |
InChI=1S/C12H14O2/c1-9(13)10-3-2-4-11-7-8-14-12(11)6-5-10/h2-3,5-6,11H,4,7-8H2,1H3/b3-2-,10-5+,12-6+ |
InChI Key |
NYLAVYDNWOFGHV-QYYVKADASA-N |
Isomeric SMILES |
CC(=O)/C/1=C/C=C/2\C(CCO2)C/C=C1 |
Canonical SMILES |
CC(=O)C1=CC=C2C(CCO2)CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Chloromethyl)-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B12890426.png)

![3-(1-methylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12890433.png)
![2-(Aminomethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B12890435.png)

![Cyclopenta[b]pyrrole](/img/structure/B12890464.png)


![[2-(1H-Pyrrol-1-yl)benzene-1-sulfinyl]acetonitrile](/img/structure/B12890478.png)


![4-(Chloromethyl)-2-iodobenzo[d]oxazole](/img/structure/B12890487.png)


